

# In Vitro Potency and Selectivity Profile of Org 25935: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] As a member of the sarcosine-based class of inhibitors, Org 25935 acts non-competitively to increase synaptic levels of glycine. This potentiation of glycinergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine acts as an essential co-agonist, has led to its investigation in a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of Org 25935, including detailed experimental protocols and visual representations of key pathways and workflows.

# **In Vitro Potency**

The in vitro potency of **Org 25935** has been determined through functional assays measuring the inhibition of glycine uptake mediated by GlyT1. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.



| Target                           | Assay Type                   | Reported IC50            | Reference |
|----------------------------------|------------------------------|--------------------------|-----------|
| Glycine Transporter 1<br>(GlyT1) | Functional Glycine<br>Uptake | 100 nM                   |           |
| Glycine Transporter 1<br>(GlyT1) | Functional Glycine<br>Uptake | 162 nM (0.162<br>μmol/L) | [2]       |

## In Vitro Selectivity Profile

**Org 25935** is characterized by its high selectivity for GlyT1 over the glycine transporter 2 (GlyT2). It has been reported to have negligible action on GlyT2. Furthermore, qualitative assessments indicate a lack of significant affinity for a range of other common CNS targets.

| Target                        | Selectivity Information      | Reference |
|-------------------------------|------------------------------|-----------|
| Glycine Transporter 2 (GlyT2) | Negligible action            |           |
| Dopamine Transporters         | Lacking significant affinity | [2]       |
| Serotonin Transporters        | Lacking significant affinity | [2]       |
| Noradrenaline Transporters    | Lacking significant affinity | [2]       |
| Glutamate Receptors           | Lacking significant affinity | [2]       |
| GABA Receptors                | Lacking significant affinity | [2]       |

A comprehensive quantitative selectivity profile of **Org 25935** against a broad panel of receptors and transporters is not publicly available at the time of this writing.

#### **Mechanism of Action**

**Org 25935** exerts its pharmacological effect by inhibiting the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an increase in the extracellular concentration of glycine, thereby enhancing the activation of glycine-dependent receptors.





Click to download full resolution via product page

Caption: Mechanism of action of Org 25935.

# Experimental Protocols Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a test compound like **Org 25935** to its target, such as GlyT1, expressed in a cell line.



Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

- 1. Membrane Preparation:
- Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are harvested.



- The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration of the membrane preparation is determined.
- 2. Assay Conditions:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
  - Assay buffer
  - A fixed concentration of a suitable radioligand for the target transporter.
  - A range of concentrations of the test compound (e.g., Org 25935) or vehicle for total binding, and a saturating concentration of a known inhibitor for non-specific binding.
  - The prepared cell membranes.
- The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- 3. Filtration and Washing:
- The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
- 4. Quantification and Data Analysis:
- The filter plate is dried, and a scintillation cocktail is added to each well.
- The radioactivity retained on the filters is measured using a scintillation counter.
- Specific binding is calculated by subtracting non-specific binding from total binding.



• The data are then analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

### **Functional Glycine Uptake Assay (General Protocol)**

This protocol describes a general method for assessing the functional inhibition of glycine transport by a compound like **Org 25935** in a cell-based assay.



Click to download full resolution via product page

Caption: Workflow for a functional glycine uptake assay.

- 1. Cell Culture and Seeding:
- Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are cultured under appropriate conditions.
- The cells are seeded into 96-well plates and allowed to adhere and form a confluent monolayer.
- 2. Assay Procedure:
- The cell culture medium is removed, and the cells are washed with an appropriate assay buffer.
- The cells are then pre-incubated for a defined period with various concentrations of the test compound (e.g., **Org 25935**) or vehicle.
- To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled glycine (e.g., [3H]glycine) is added to each well.
- The plate is incubated at a specific temperature (e.g., 37°C) for a short period to allow for glycine uptake.
- 3. Termination and Lysis:



- The uptake is terminated by rapidly aspirating the glycine solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
- The cells are then lysed using a suitable lysis buffer.
- 4. Quantification and Data Analysis:
- A scintillant is added to the cell lysates.
- The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation counter.
- The data are analyzed using non-linear regression to determine the IC50 of the test compound, which reflects its functional inhibitory potency.

#### Conclusion

**Org 25935** is a potent and selective in vitro inhibitor of the glycine transporter 1. Its high affinity for GlyT1 and negligible activity at GlyT2 and other major CNS targets underscore its targeted pharmacological profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of similar GlyT1 inhibitors, which are crucial steps in the drug discovery and development pipeline. Further investigation into the comprehensive off-target profile through broad panel screening would provide a more complete understanding of the selectivity of **Org 25935**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ORG-25935 Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [In Vitro Potency and Selectivity Profile of Org 25935: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1677470#in-vitro-potency-and-selectivity-profile-of-org-25935]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com